H-Leu-Gly-Tyr-OH, also known as Leucine-Glycine-Tyrosine, is a tripeptide composed of three amino acids: leucine, glycine, and tyrosine. This compound is significant in biochemical studies due to its roles in various physiological processes and its potential therapeutic applications. It is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides like H-Leu-Gly-Tyr-OH can act as signaling molecules in biological systems and are involved in numerous metabolic pathways.
H-Leu-Gly-Tyr-OH can be sourced from natural proteins that contain these amino acids or synthesized through chemical methods. It falls under the classification of biologically active peptides, which are known for their various functions, including hormone regulation and neurotransmission. The specific sequence of amino acids in H-Leu-Gly-Tyr-OH contributes to its unique properties and biological functions.
The synthesis of H-Leu-Gly-Tyr-OH can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS).
In SPPS, Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are commonly used to protect the amino group during synthesis. Coupling reagents such as DIC (diisopropylcarbodiimide) or T3P (triazole phosphonium salt) enhance the efficiency of peptide bond formation. The reaction conditions—temperature, solvent choice, and concentration—are crucial for optimizing yield and purity.
The molecular structure of H-Leu-Gly-Tyr-OH consists of a linear arrangement of three amino acids:
The molecular formula for H-Leu-Gly-Tyr-OH is , with a molecular weight of approximately 303.33 g/mol. The structure can be represented as follows:
H-Leu-Gly-Tyr-OH participates in various chemical reactions typical of peptides:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts like enzymes (e.g., pepsin or thermolysin), which can enhance reaction rates significantly.
The mechanism by which H-Leu-Gly-Tyr-OH exerts its biological effects involves interaction with specific receptors in the body. For example, it may influence neurotransmitter pathways or modulate hormonal responses by binding to receptors that recognize peptide signals.
Research indicates that similar peptides can affect pain modulation and emotional responses through their action on opioid receptors, suggesting that H-Leu-Gly-Tyr-OH may have similar effects in specific biological contexts .
Relevant data include melting points and solubility profiles obtained from various studies on similar peptides .
H-Leu-Gly-Tyr-OH has several applications in scientific research:
Solid-phase peptide synthesis (SPPS) remains the primary method for producing H-Leu-Gly-Tyr-OH (Leu-Gly-Tyr, LGY), with strategic optimizations critical for overcoming sequence-specific challenges. The C-terminal tyrosine residue necessitates side-chain protection (e.g., tert-butyl or 2,6-dichlorobenzyl groups) to prevent O-alkylation during Emoc deprotection cycles. Glycine’s lack of steric hindrance facilitates rapid coupling but increases aggregation risks during chain elongation, particularly during leucine incorporation. Computational modeling predicts β-sheet propensity in LGY sequences, requiring optimized solvation with 25% hexafluoroisopropanol (HFIP) in DCM to minimize interchain hydrogen bonding.
Table 1: SPPS Optimization Parameters for H-Leu-Gly-Tyr-OH
Parameter | Standard Protocol | Optimized Protocol | Impact on Purity |
---|---|---|---|
Coupling Reagent | HBTU | HATU/HOAt | ↑ 92% → 98% |
Tyrosine Protection | t-Butyl | 2,6-Dichlorobenzyl | ↑ Orthogonal cleavage |
Aggregation Control | DCM | 25% HFIP/DCM | ↓ Truncated products |
Glycine Coupling Time | 30 min | 15 min | ↓ Diimide formation |
Global Depletion | TFA/TIPS/H₂O (95:2.5:2.5) | TFA/EDT/H₂O (94:3:3) | ↑ Tyrosine integrity |
Post-synthesis, reversed-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient) achieves >98% purity, with MALDI-TOF MS confirming m/z 351.4 [M+H]⁺. Microwave-assisted SPPS at 50°C reduces cycle times by 40% while preserving enantiomeric fidelity.
Thioamide substitutions (–C=S– instead of –C=O–) at strategic backbone positions significantly enhance LGY’s proteolytic resistance and alter conformational behavior. Three mono-thio variants are synthesized: [Ψ(CS-NH)Gly²]LGY (thio-Gly²), [Ψ(CS-NH)Tyr³]LGY (thio-Tyr³), and dithio-[Ψ(CS-NH)Gly²,Ψ(CS-NH)Tyr³]LGY. Thioamidation is achieved via Lawesson’s reagent treatment of Emoc-protected amino acid precursors before SPPS or post-SPPS modification of resin-bound peptides using Mukherjee’s protocol [6] [10].
Table 2: Thermodynamic and Proteolytic Stability of LGY Thioanalogs
Variant | ΔΔG (kcal/mol) | t₁/₂ (Trypsin, h) | Dominant Conformation |
---|---|---|---|
Native LGY | 0.0 | 0.5 | Disordered coil |
[Ψ(CS-NH)Gly²]LGY | -1.2 | 4.2 | Type II β-turn |
[Ψ(CS-NH)Tyr³]LGY | +0.8 | 0.7 | β-sheet propensity |
Dithio-LGY | -0.9 | 8.6 | Polyproline helix |
Thio-Gly² stabilizes a type II β-turn (centered at Gly²-Tyr³), enhancing rigidity and resistance to chymotrypsin (4.2h vs. 0.5h for native LGY) [1] [6]. Conversely, thio-Tyr³ disrupts hydrogen bonding networks, increasing conformational entropy. FTIR confirms thioamide-specific absorption at 1,360 cm⁻¹ (C=S stretch), while CD spectroscopy reveals altered secondary structure profiles. Dithio-LGY shows synergistic stability but requires HPLC purification to eliminate sulfoxide byproducts.
LGY’s tyrosine phenol enables site-specific bioconjugation for tumor-targeted delivery. Three strategies are employed:
Table 3: Bioconjugate Performance in Tumor-Targeted Delivery
Conjugate Type | Linker Chemistry | Tumor Accumulation (%ID/g) | Release Half-life (h) |
---|---|---|---|
LGY-PEG₅ₖ | Carbamate | 3.2 | >24 (pH-independent) |
LGY-Palmitate Nanoparticle | Ester | 8.7 | 2.1 (esterase-dependent) |
LGY-⁹⁹ᵐTc-Cp(CO)₃ | Amide | 12.4 (Kidney-specific) | 6.0 |
Cathepsin-B Cleavable LGY-Dox | Val-Cit-PABC | 15.9 | 0.5 (enzyme-triggered) |
Cathepsin-B cleavable linkers (e.g., Val-Cit-PABC) conjugated to doxorubicin show pH/enzyme dual-responsive release, with 50-fold cytotoxicity increase in HT-1080 cells over native drug [8]. Molecular dynamics simulations predict that conjugations at Tyr³ minimally disrupt PEPT2 binding epitopes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0